9-Benzyl-3,6-dibromocarbazole
Overview
Description
9-Benzyl-3,6-dibromocarbazole is a chemical compound with the molecular formula C19H13Br2N and a molecular weight of 415.13 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound involves the Heck reaction of 4-vinyl pyridine with this compound . The latter is obtained by bromination of 9-benzyl carbazole with N-bromosuccinimide .Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole core substituted with benzyl and bromine groups . The geometric parameters of the molecule can be obtained from an unconstrained optimization using the B3LYP density functional .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point range of 160.0 to 164.0°C . It has a maximum absorption wavelength of 357 nm in acetonitrile .Scientific Research Applications
Applications in Dye-Sensitized Solar Cells:
- Erden & Görgün (2021) synthesized novel carbazole-derived substances, including 3,6-dibromo-9-octylcarbazole, for potential use as dye materials in dye-sensitized solar cells (DSSCs). The electrical characterizations of these cells were conducted to evaluate their efficiency (Erden & Görgün, 2021).
Two-Photon Polymerization Initiator:
- Jun (2007) developed a molecule, 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole, synthesized from 9-benzyl-3,6-dibromocarbazole. This molecule was used as a two-photon polymerization initiator in the polymerization of methacrylic acid, showing promising results in terms of energy density and exposure time required (Jun, 2007).
NMR Characterization and Molecular Modeling:
- Radula-Janik et al. (2015) conducted a combined experimental and theoretical study on 9-benzyl-3,6-diiodo-9H-carbazole. They performed X-ray and nuclear magnetic resonance (NMR) studies, along with density functional theory calculations, to understand the structural and NMR parameters of this compound (Radula-Janik et al., 2015).
Design of High Efficiency TPP Initiators:
- Xing et al. (2007) designed novel carbazole-based chromophores as two-photon polymerization (TPP) initiators. These chromophores, including 9-benzyl-3,6-bis(4-nitrophenylethynyl)carbazole, demonstrated a large two-photon absorption cross-section and high TPP initiating sensitivity, outperforming traditional initiators (Xing et al., 2007).
Safety and Hazards
9-Benzyl-3,6-dibromocarbazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may also cause respiratory irritation (Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective equipment, and washing hands and face thoroughly after handling .
Mechanism of Action
Target of Action
It is known that carbazole derivatives are often used in the synthesis of dendrimers, which are highly branched macromolecules . These dendrimers can interact with various biological targets due to their unique structure .
Mode of Action
It is known that carbazole derivatives can be used to build dendrons through a palladium-catalyzed amination-debenzylation sequence .
Biochemical Pathways
Carbazole derivatives are known to be involved in the synthesis of dendrimers, which can interact with various biochemical pathways due to their highly branched structure .
Pharmacokinetics
It is known that carbazole derivatives can be used in the synthesis of dendrimers, which can have unique pharmacokinetic properties due to their highly branched structure .
Result of Action
It is known that carbazole derivatives can be used in the synthesis of dendrimers, which can interact with various biological targets and potentially lead to a variety of molecular and cellular effects .
Action Environment
It is known that carbazole derivatives can be used in the synthesis of dendrimers, which can have unique environmental interactions due to their highly branched structure .
Biochemical Analysis
Cellular Effects
The effects of 9-Benzyl-3,6-dibromocarbazole on various types of cells and cellular processes are profound. In studies involving zebrafish embryos, exposure to this compound resulted in increased rates of embryonic deformities, although it did not significantly affect mortality or hatching rates . The compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit locomotor activities and reduce the frequency of recorded acceleration states in response to stimuli, indicating its impact on neurodevelopment and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to environmental contaminants. This binding leads to the activation of the AhR signaling pathway, resulting in changes in gene expression related to oxidative stress and inflammation . Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound’s inhibitory effects on soil microbial activity and diversity last for about 10 days, after which slight increases in microbial activity and diversity are observed . This suggests that the compound may undergo degradation, leading to the formation of degradation products that provide additional nutrients to the microbes. Long-term effects on cellular function, such as changes in enzyme activity and gene expression, have also been noted in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In zebrafish larvae, the median lethal concentration (LC50) of the compound was determined to be 0.7988 mg/L . Higher concentrations (≥1 mg/L) reduced survival rates, while lower concentrations (≥0.25 mg/L) decreased hatching rates. The compound also exhibited dose-dependent effects on locomotor activities and neurodevelopment, with higher doses leading to more pronounced behavioral changes and neurotoxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s binding to the aryl hydrocarbon receptor (AhR) facilitates its transport to the nucleus, where it can exert its effects on gene expression and cellular functions .
Properties
IUPAC Name |
9-benzyl-3,6-dibromocarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2N/c20-14-6-8-18-16(10-14)17-11-15(21)7-9-19(17)22(18)12-13-4-2-1-3-5-13/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFWRFBJSIUPAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384337 | |
Record name | N-benzyl-3,6-dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118599-27-2 | |
Record name | N-benzyl-3,6-dibromocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 9-Benzyl-3,6-dibromocarbazole synthesized and what is its role in the development of new materials?
A1: this compound is synthesized through the bromination of 9-benzyl carbazole using N-bromosuccinimide [, ]. This compound serves as a crucial intermediate in the synthesis of 9-benzyl-3,6-bis[2-(pyridine-4-yl)vinyl] carbazole (BPyVC) [, ]. BPyVC exhibits promising properties as a two-photon polymerization (TPP) initiator, enabling the creation of complex three-dimensional structures with high resolution [, ]. This technology has significant potential in fields such as microfabrication, photonics, and bioengineering.
Q2: What are the key structural features of this compound that make it suitable for its role in the synthesis of BPyVC?
A2: The two bromine atoms present in this compound are strategically positioned for further functionalization. They enable the compound to undergo a Heck reaction with 4-vinyl pyridine, ultimately yielding BPyVC [, ]. This reaction is crucial for introducing the vinyl pyridine groups, which contribute to the photophysical properties of BPyVC, making it suitable as a TPP initiator.
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